
(Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper is a complex organic compound that belongs to the phthalocyanine family Phthalocyanines are known for their intense coloration and stability, making them useful in various applications such as dyes, pigments, and catalysts
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a copper salt
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and cyclotetramerization processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography or recrystallization might be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro groups in (Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which can further react to form various substituted phthalocyanines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, alkylating agents, or other electrophiles/nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives, nitro-oxidized phthalocyanines.
Reduction: Amino-phthalocyanines, substituted phthalocyanines.
Substitution: Various functionalized phthalocyanines depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: (Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Dyes and Pigments: The intense coloration of phthalocyanines makes them suitable for use in dyes and pigments for textiles, inks, and coatings.
Biology and Medicine
Photodynamic Therapy: Phthalocyanines are explored for use in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light activation.
Imaging Agents: The compound can be used as a contrast agent in imaging techniques due to its unique optical properties.
Industry
Sensors: The compound’s sensitivity to various analytes can be utilized in sensor applications for detecting gases or other substances.
Electronic Devices: Phthalocyanines are used in organic electronic devices such as organic photovoltaics and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which (Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper exerts its effects depends on its application. In catalysis, the central copper ion can facilitate electron transfer processes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The nitro groups can also participate in redox reactions, further influencing the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Phthalocyanine: The parent compound without nitro groups or a central metal ion.
Copper Phthalocyanine: Similar structure but without nitro groups.
Nitro Phthalocyanines: Other phthalocyanines with different numbers or positions of nitro groups.
Propiedades
Número CAS |
89139-22-0 |
|---|---|
Fórmula molecular |
C32H13CuN11O6 |
Peso molecular |
711.1 g/mol |
Nombre IUPAC |
copper;5,6,7-trinitro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H13N11O6.Cu/c44-41(45)21-13-20-22(24(43(48)49)23(21)42(46)47)32-39-30-19-12-6-5-11-18(19)28(37-30)35-26-15-8-2-1-7-14(15)25(33-26)34-27-16-9-3-4-10-17(16)29(36-27)38-31(20)40-32;/h1-13H;/q-2;+2 |
Clave InChI |
TVQJSTQEVVDXSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=C(C(=C(C6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C9=CC=CC=C94.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


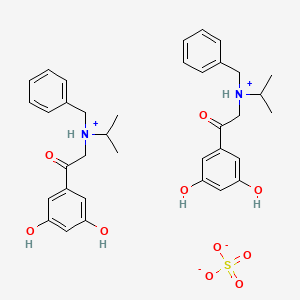





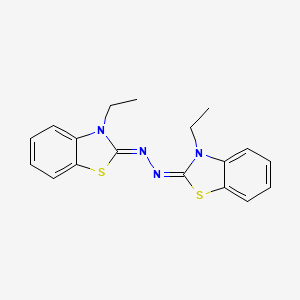

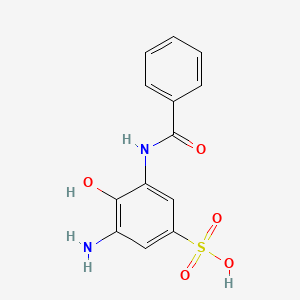

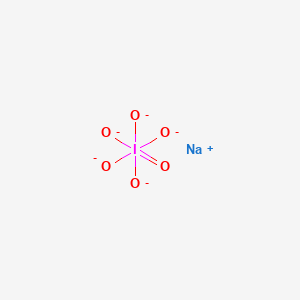
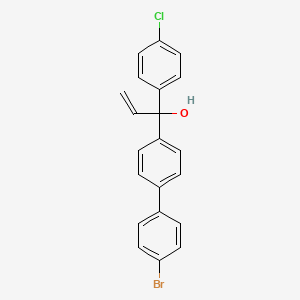

![1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12674357.png)
